4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid
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Overview
Description
4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid is an organic compound, notable for its unique structure combining a chromene core with a benzoic acid moiety. Its distinctive configuration holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid typically involves multiple steps:
Formation of the chromene core: This starts with the cyclization of appropriate starting materials under controlled conditions, often involving acid or base catalysis.
Attachment of the benzoic acid moiety: This step usually requires a coupling reaction, facilitated by reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production might be scaled up by optimizing reaction conditions, like temperature and solvent choice, and employing continuous flow reactors to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid can undergo:
Oxidation: : The presence of the benzoic acid group makes it susceptible to oxidation under strong oxidizing conditions.
Reduction: : The ketone group can be reduced to alcohol using agents like sodium borohydride (NaBH4).
Substitution: : Halogenation or nitration reactions can be performed on the aromatic ring under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating mixture (HNO3/H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives or corresponding acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-{[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid has diverse applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, especially in the production of complex heterocycles.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its therapeutic potential in drug development due to its unique structural features.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid exerts its effects is often linked to its interaction with molecular targets such as enzymes or receptors. Its chromene core can intercalate with DNA or inhibit specific enzymes, while the benzoic acid moiety enhances its binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
When compared to similar compounds, 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid stands out due to its unique combination of structural features. Similar compounds include:
6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen derivatives: : These compounds lack the benzoic acid moiety, which affects their overall reactivity and applications.
Benzoic acid derivatives: : Without the chromene core, these compounds have different mechanisms of action and applications.
The unique combination of the chromene core and benzoic acid moiety in this compound enables a wide range of applications and reactivities not typically observed in its individual components or similar compounds.
Properties
IUPAC Name |
4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-12-18(25-11-13-5-7-14(8-6-13)20(22)23)10-9-16-15-3-2-4-17(15)21(24)26-19(12)16/h5-10H,2-4,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPWHWAPHBXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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